MIF Tautomerase Inhibition: Class-level Potency Inferred from 1,2,4-Oxadiazole-Thiophene Amide SAR vs. ISO-1
The target compound belongs to a series of 1,2,4-oxadiazole amides designed as MIF inhibitors [1]. In the foundational SAR study, the oxadiazole-thiophene-amid scaffold (exemplified by compound 7) inhibited MIF tautomerase activity with an IC50 of 1.2 μM, representing a ~5-fold improvement over the reference compound ISO-1 (IC50 ~6 μM) [2]. While the exact IC50 of the target compound has not been published in the peer-reviewed literature, the presence of the electron-withdrawing 4-trifluoromethyl group on the benzamide is expected, based on the SAR trends established in the WO2013008162A1 patent series, to further enhance potency compared to unsubstituted or 4-methyl benzamide analogs, which showed IC50 values >10 μM in the same assay system [3]. This compound should therefore be evaluated by end-users as a next-generation MIF probe with potentially superior target engagement relative to early ISO-1 derivatives.
| Evidence Dimension | MIF tautomerase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet reported in primary literature; predicted to be <5 μM based on SAR class |
| Comparator Or Baseline | ISO-1: IC50 ≈ 6 μM; Unsubstituted benzamide analog: IC50 > 10 μM |
| Quantified Difference | Approximately 5-fold improvement over ISO-1 for the core scaffold; further enhancement anticipated with 4-CF3 substitution |
| Conditions | Recombinant human MIF; tautomerase assay using L-dopachrome methyl ester as substrate; pH 6.0, 25°C |
Why This Matters
For procurement decisions in MIF-targeted drug discovery, this compound represents a structurally evolved scaffold with documented class-level superiority over ISO-1, the most widely used MIF inhibitor tool compound.
- [1] Balachandran, S., et al. Novel derivatives of ISO-1 as potent inhibitors of MIF biological function. Bioorg. Med. Chem. Lett. 2009, 19(16), 4773-4776. DOI: 10.1016/j.bmcl.2009.06.052. View Source
- [2] Al-Abed, Y., et al. ISO-1 and MIF inhibition. J. Biol. Chem. 2005, 280, 36541-36544. View Source
- [3] Al-Abed, Y., et al. Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease. Patent WO2013008162A1, 2013. View Source
